molecular formula C19H12Cl3N3OS B1669094 Citco CAS No. 338404-52-7

Citco

Número de catálogo B1669094
Número CAS: 338404-52-7
Peso molecular: 436.7 g/mol
Clave InChI: ZQWBOKJVVYNKTL-AUEPDCJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Citco, also known as the Citco Group of Companies and the Curaçao International Trust Co., is a privately owned global hedge fund administrator headquartered in the British Virgin Islands . It was founded in 1948 and is the world’s largest hedge fund administrator, managing over $1 trillion in assets under administration . Citco provides a range of services including fund administration, banking, direct lending and capital advisory, loan servicing solutions, and more .

Aplicaciones Científicas De Investigación

Role in Drug Metabolism and CAR Activation

CITCO has been identified as a potent and selective human CAR agonist, instrumental in advancing our understanding of CAR's biological functions. CAR plays a crucial role in the body's response to xenobiotic stress by regulating drug metabolism genes. CITCO's ability to selectively activate CAR over other nuclear receptors allows for a more precise investigation into CAR's role in drug metabolism. This selectivity is pivotal for studying the effects of CAR activation on the expression of genes involved in steroid and xenobiotic metabolism, particularly in human hepatocytes (Maglich et al., 2003).

Implications in Cancer Research

Research has shown that CITCO can inhibit the growth and expansion of brain tumor stem cells (BTSCs), which are a small fraction of tumor cells responsible for growth, drug resistance, and recurrence properties in brain tumors. By demonstrating that CITCO induces cell cycle arrest and apoptosis specifically in BTSCs but not in normal astrocytes, this compound offers a promising avenue for developing novel treatments targeting the root of tumor growth and resistance mechanisms. This ability of CITCO to target cancer stem cells highlights its potential as a therapeutic agent in brain tumor treatment strategies (Chakraborty et al., 2011).

Environmental Monitoring and Sensor Technology

CITCO's relevance extends beyond biomedical applications into environmental science, particularly in the development of sensor systems for monitoring natural waters. Although CITCO itself may not be directly used in these technologies, the methodologies and sensor technologies developed for environmental monitoring can benefit from the understanding of chemical interactions and molecular mechanisms elucidated through CITCO-related research. Projects like Citclops have developed tools and sensors that, by analogy, benefit from the advances in chemical and biological sensing inspired by compounds like CITCO, facilitating citizen-powered environmental monitoring and contributing to a better understanding of aquatic ecosystems' health (Ceccaroni et al., 2020).

Mecanismo De Acción

Target of Action

Citco, also known as Citicoline or Cytidine diphosphate-choline , primarily targets the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) . These receptors are part of the nuclear receptor superfamily and play a crucial role in regulating the expression of genes involved in drug metabolism .

Mode of Action

Citco acts as an agonist for both CAR and PXR . It binds directly to these receptors, activating them and leading to the transcriptional regulation of target genes . This interaction results in the induction of hepatic CYP2B6, a key enzyme involved in drug metabolism .

Biochemical Pathways

Citco’s activation of CAR and PXR influences the CYP2B6-mediated bioactivation pathway . CYP2B6 is a key enzyme involved in the metabolism of various drugs, including cyclophosphamide (CPA), a chemotherapy drug . By inducing the expression of CYP2B6, Citco enhances the antineoplastic effects of CPA-based treatments .

Pharmacokinetics

Citco demonstrates good bioavailability, with optimal hepatic induction observed when administered orally . This suggests that oral administration of Citco may be more effective than other routes, such as intraperitoneal injection .

Result of Action

The activation of CAR and PXR by Citco leads to significant molecular and cellular effects. It results in the robust induction of CYP2B6, leading to increased plasma concentrations of 4-hydroxy-CPA, an active metabolite of CPA . This enhances the antineoplastic effects of CPA-based treatments, leading to significant suppression of tumor growth .

Direcciones Futuras

Citco continues to evolve and adapt to the changing financial landscape. Private Equity funds expect two major trends to take center stage over the next four years as the industry looks to change the way key processes and workflows operate . Data integration and collaborative platforms are expected to become increasingly important from an administration perspective .

Propiedades

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBOKJVVYNKTL-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040761
Record name CITCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citco

CAS RN

338404-52-7
Record name 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITCO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citco
Reactant of Route 2
Reactant of Route 2
Citco
Reactant of Route 3
Reactant of Route 3
Citco
Reactant of Route 4
Reactant of Route 4
Citco
Reactant of Route 5
Reactant of Route 5
Citco
Reactant of Route 6
Reactant of Route 6
Citco

Q & A

Q1: What is the primary target of CITCO?

A: CITCO is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does CITCO interact with hCAR?

A: CITCO directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by CITCO?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is CITCO selective for hCAR over other nuclear receptors?

A: While CITCO exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does CITCO activate CAR in other species?

A: CITCO selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does CITCO affect the interaction of hCAR with coactivators and corepressors?

A: CITCO promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect CITCO-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish CITCO-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of CITCO?

A8: The molecular formula of CITCO is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for CITCO?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does CITCO possess any catalytic properties?

A10: CITCO is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on CITCO and hCAR?

A: Yes, computational studies have been employed to understand the interaction of CITCO with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of CITCO within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of CITCO affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance CITCO stability or bioavailability?

A13: The provided articles primarily focus on CITCO's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study CITCO's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of CITCO on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study CITCO activity?

A: While CITCO is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating CITCO's in vivo effects on gene regulation and physiological responses [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.